VUF16839 Demonstrates High H3R Binding Affinity and Functional Potency
VUF16839 exhibits nanomolar on-target activity at the human histamine H3 receptor (hH3R), with a binding affinity (pKi) of 8.5 and a functional potency (pEC50) of 9.5 in a cyclic adenosine monophosphate response element (CRE)-luciferase reporter gene assay [1]. This combination of high affinity and potent functional agonism is a key differentiator from its progenitor compound 11b, which was identified as a partial agonist, and from other analogues in the series with varying potencies due to different alkyl substitutions [1].
| Evidence Dimension | H3R Binding Affinity (pKi) and Functional Potency (pEC50) |
|---|---|
| Target Compound Data | pKi = 8.5; pEC50 = 9.5 |
| Comparator Or Baseline | Progenitor compound 11b (partial agonist) and other series analogues (e.g., 14a-c) with lower potencies. |
| Quantified Difference | VUF16839 is a full agonist with pKi = 8.5 and pEC50 = 9.5, representing a significant improvement over the initial hit 11b (partial agonist) and other analogues that were less potent [1]. |
| Conditions | Binding affinity measured via displacement of [3H]N-alpha-methylhistamine from human H3R expressed in HEK293T cells. Functional activity assessed using a CRE-luciferase reporter gene assay. |
Why This Matters
This potency profile defines VUF16839 as a high-affinity, full agonist, ensuring robust and predictable receptor activation in vitro, which is critical for studying H3R-mediated signaling without the confounding effects of partial agonism.
- [1] Wágner, G., Mocking, T. A. M., Arimont, M., Provensi, G., Rani, B., Silva-Marques, B., ... & Leurs, R. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(23), 10848-10866. View Source
